molecular formula C7H8ClN3O2 B014795 4-Nitrobenzamidine hydrochloride CAS No. 15723-90-7

4-Nitrobenzamidine hydrochloride

Cat. No. B014795
CAS RN: 15723-90-7
M. Wt: 201.61 g/mol
InChI Key: CJXJAUKCHHAJQN-UHFFFAOYSA-N
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Description

Nitrobenzamides are important intermediates in organic synthesis, offering diverse applications in the development of pharmaceuticals and agrochemicals. Their chemical and physical properties are influenced by the nitro and amide functional groups, contributing to their reactivity and potential biological activity.

Synthesis Analysis

The synthesis of nitrobenzamides, such as 4-nitro-N-phenylbenzamides, involves nucleophilic substitution reactions, catalytic reductions, and amide bond formation. For example, the reaction of 4-nitrobenzoic acid with ammonia or amine derivatives in the presence of catalysts can yield 4-nitrobenzamides under specific conditions (Shteinberg, 2003).

Molecular Structure Analysis

Crystal structure and spectroscopic analysis, such as X-ray diffraction and NMR, reveal the molecular geometry, bond lengths, and angles of nitrobenzamides. These analyses provide insights into the effects of substituents on the molecular conformation and stability of the compounds (Dian He et al., 2014).

Chemical Reactions and Properties

Nitrobenzamides undergo various chemical reactions, including reduction of the nitro group to amine, nucleophilic substitution, and participation in coupling reactions. The presence of the nitro group significantly impacts the electronic properties of the molecule, influencing its reactivity (Koh et al., 1999).

Scientific Research Applications

  • Chemotherapeutic Activity : 4-iodo-3-nitrobenzamide has been identified as a compound that can effectively kill tumor cells by reducing nitroso to nitroso and inducing tumor apoptosis. This effect was observed with no toxicity in hamsters, suggesting its potential as a chemotherapeutic agent (Mendeleyev et al., 1995).

  • Detection and Estimation in Chromatography : A study found that 4-(p-nitrobenzyl)-pyridine and tetraethylenepentamine can effectively detect and estimate various aza-heterocycles on thin-layer chromatograms, offering a highly sensitive and selective detection method (Guth & Manner, 1967).

  • DNA Recognition and Pharmacological Applications : 4-aminobenzamide-adenine conjugates with versatile spacers have shown potential for DNA recognition and various biointerface and pharmacological applications (Singh, 2014).

  • Anticonvulsant Properties : Certain 4-nitro-N-phenylbenzamides have exhibited promising anticonvulsant properties, with some compounds being more active than traditional anticonvulsant drugs like phenytoin (Bailleux et al., 1995).

  • Protecting Group in Organic Synthesis : The 4-nitrobenzyl group has been found to be an effective protecting group for hydroxyl functions in organic synthesis, and it can be selectively removed in the presence of other benzyl-type protecting groups (Kukase et al., 1990).

  • Gene Therapy Applications : The rigid structure of NTR allows for hydride transfer, enabling the activation of nitroaromatic prodrugs in suicide gene therapy (Johansson et al., 2003).

Mechanism of Action

Target of Action

It is structurally similar to benzamidine, which is known to interact with several proteins such as kallikrein-1, urokinase-type plasminogen activator, trypsin-1, casein kinase ii subunit alpha, and others . These proteins play crucial roles in various biological processes, including inflammation, blood clotting, and signal transduction.

Biochemical Pathways

Based on the known targets of benzamidine, it could potentially influence pathways related to inflammation, blood clotting, and cellular signaling .

Result of Action

Given its potential targets, it might influence cellular processes related to inflammation, blood clotting, and signal transduction .

Action Environment

The action of 4-Nitrobenzamidine hydrochloride might be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it is recommended to be stored under -20°C in an inert atmosphere . Other factors such as pH and the presence of other molecules might also influence its action, efficacy, and stability.

properties

IUPAC Name

4-nitrobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2.ClH/c8-7(9)5-1-3-6(4-2-5)10(11)12;/h1-4H,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXJAUKCHHAJQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20935643
Record name 4-Nitrobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrobenzamidine hydrochloride

CAS RN

15723-90-7, 42249-49-0
Record name Benzenecarboximidamide, 4-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15723-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamidine, p-nitro-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015723907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenecarboximidamide, 4-nitro-, hydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrobenzamidine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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